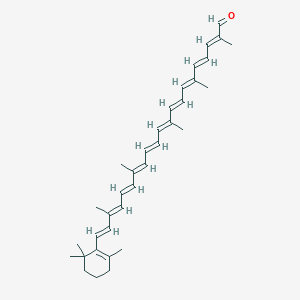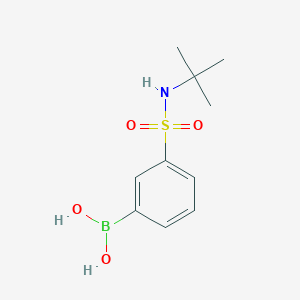
3-(叔丁基氨基磺酰基)苯硼酸
描述
3-(tert-Butylaminosulphonyl)benzeneboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11 g/mol. This compound is characterized by the presence of a benzene ring substituted with a boronic acid group and a tert-butylaminosulphonyl group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
3-(tert-Butylaminosulphonyl)benzeneboronic acid is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of advanced materials and polymers.
作用机制
Mode of Action
The mode of action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid moiety of the compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-(tert-Butylaminosulphonyl)benzeneboronic acid participates, is a key step in various biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of more complex organic compounds .
Result of Action
The primary result of the action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.
Action Environment
The action of 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound may be influenced by factors such as light, heat, and oxygen exposure.
生化分析
Biochemical Properties
3-(tert-Butylaminosulphonyl)benzeneboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is often used as a reagent and catalyst in organic synthesis reactions, including the synthesis of lithium compounds and organometallic chemistry . The nature of these interactions typically involves the formation of stable complexes with the target biomolecules, facilitating various biochemical processes.
Cellular Effects
The effects of 3-(tert-Butylaminosulphonyl)benzeneboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
At the molecular level, 3-(tert-Butylaminosulphonyl)benzeneboronic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. These interactions can lead to changes in gene expression and other cellular processes, highlighting the compound’s versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(tert-Butylaminosulphonyl)benzeneboronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at 4°C, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can have lasting impacts on cellular processes, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 3-(tert-Butylaminosulphonyl)benzeneboronic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(tert-Butylaminosulphonyl)benzeneboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is vital for optimizing the compound’s use in biochemical research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylaminosulphonyl)benzeneboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, benzene, undergoes a series of reactions to introduce the boronic acid group.
Sulphonylation: The benzene ring is then sulphonated to introduce the sulphonyl group.
Aminosulphonylation: Finally, the tert-butylamine group is added to the sulphonyl group to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions: 3-(tert-Butylaminosulphonyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Boronic acids, boronic esters.
Substitution: Substituted benzene derivatives.
相似化合物的比较
3-(tert-Butylaminosulphonyl)benzeneboronic acid is unique due to its combination of boronic acid and tert-butylaminosulphonyl groups. Similar compounds include:
Boronic Acids: These compounds contain boronic acid groups but lack the tert-butylaminosulphonyl group.
Sulphonyl Compounds: These compounds contain sulphonyl groups but lack the boronic acid group.
The presence of both functional groups in 3-(tert-Butylaminosulphonyl)benzeneboronic acid enhances its reactivity and versatility, making it a valuable compound in various applications.
属性
IUPAC Name |
[3-(tert-butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSASZPAKWQFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657274 | |
| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221290-14-8 | |
| Record name | [3-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butylaminosulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


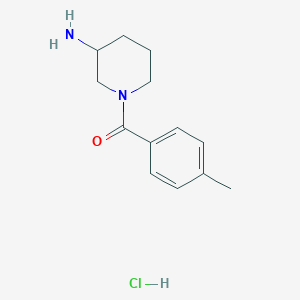
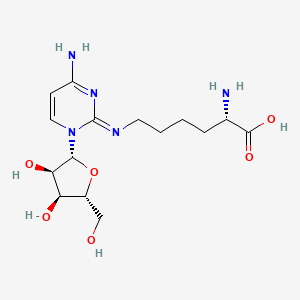
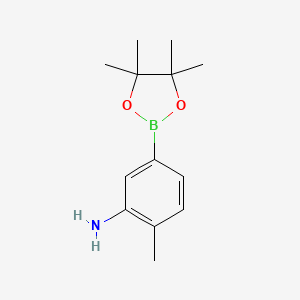
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
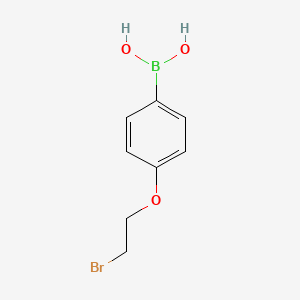
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
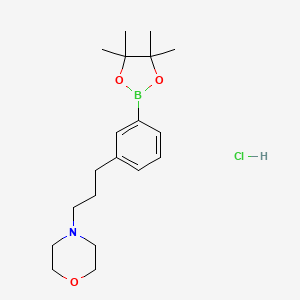
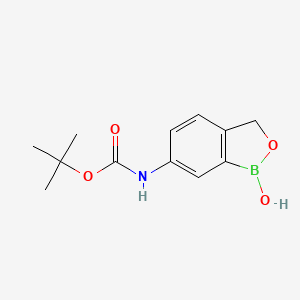
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
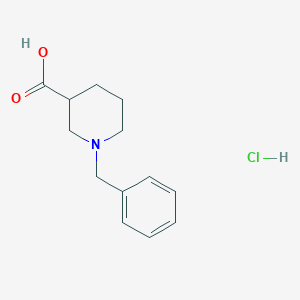

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
